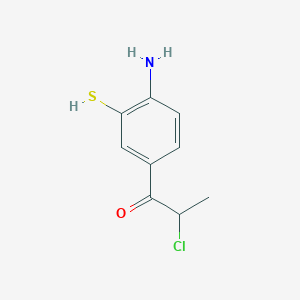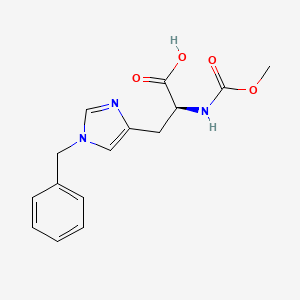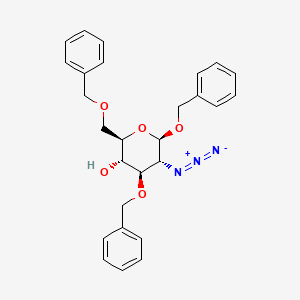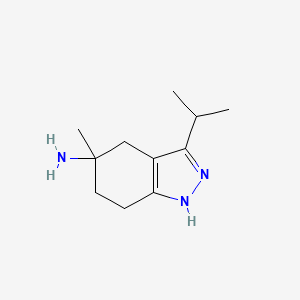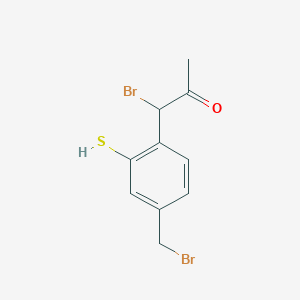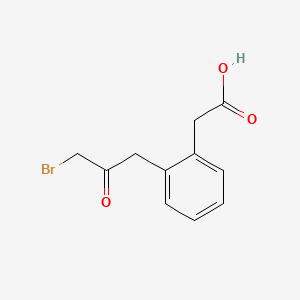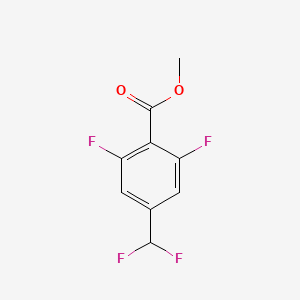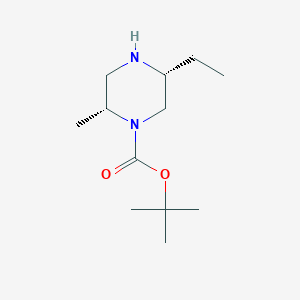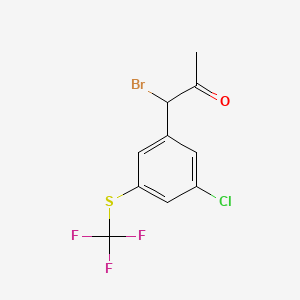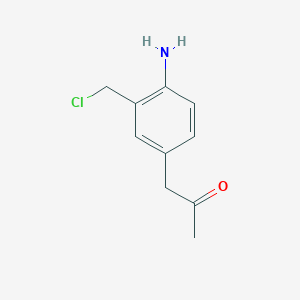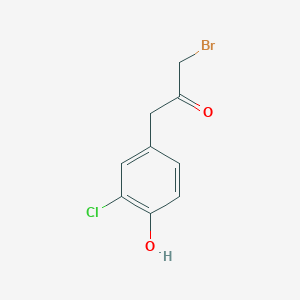
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of nitro, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by the introduction of trifluoromethoxy and trifluoromethylthio groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Chemischer Reaktionen
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-trifluoromethoxy-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: This compound has a fluorine atom instead of a trifluoromethylthio group, which can affect its reactivity and applications.
1-Nitro-4-(trifluoromethoxy)benzene: Lacks the trifluoromethylthio group, making it less complex and potentially less versatile in certain applications. The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique and potentially more useful in specific research and industrial contexts.
Eigenschaften
Molekularformel |
C8H3F6NO3S |
|---|---|
Molekulargewicht |
307.17 g/mol |
IUPAC-Name |
1-nitro-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F6NO3S/c9-7(10,11)18-4-1-2-5(15(16)17)6(3-4)19-8(12,13)14/h1-3H |
InChI-Schlüssel |
NBSGFCISZKNJRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


